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Compound of Interest

7-Fluoroquinoline-3-carboxylic
Compound Name:
acid

Cat. No.: B1285065

{ Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 7-Fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various
pharmaceuticals. This document outlines the expected spectroscopic data based on the
analysis of its chemical structure and comparison with closely related analogues. It also details
the experimental protocols for acquiring such data.

Chemical Structure and Properties

7-Fluoroquinoline-3-carboxylic acid is a solid organic compound with the following
properties:

Property Value
Chemical Formula C10HeFNO2
Molecular Weight 191.16 g/mol
CAS Number 734524-15-3
Appearance Solid
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The structure of 7-Fluoroquinoline-3-carboxylic acid is presented below, with atoms
numbered for reference in the spectroscopic data tables.

Chemical structure of 7-Fluoroquinoline-3-carboxylic acid.

Spectroscopic Data

Due to the limited availability of published high-resolution spectral data for 7-Fluoroquinoline-
3-carboxylic acid, the following tables summarize the expected values based on typical
ranges for similar fluoroquinolone derivatives and general principles of spectroscopy.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show signals in the aromatic region, corresponding to the
protons on the quinoline ring system, and a signal for the carboxylic acid proton.

S ExF)ected Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-2 8.5-9.0 S

H-4 8.0-8.5 S

H-5 7.8-8.2 d 8.0-9.0

H-6 74-7.8 t 7.0-8.0

H-8 7.9-8.3 d 7.0-8.0

-COOH 12.0-14.0 brs

s = singlet, d = doublet, t = triplet, br s = broad singlet

3C NMR Spectroscopy

The 3C NMR spectrum will display signals for the ten carbon atoms of the quinoline ring and
the carboxylic acid group.
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Carbon Expected Chemical Shift (d, ppm)
C-2 145 - 155

C-3 120 - 130

C-4 135 - 145

C-4a 125 - 135

C-5 120 - 130

C-6 115 - 125 (d, J_CF = 20-25 Hz)
C-7 160 - 170 (d, J_CF = 240-260 Hz)
c-8 110 - 120 (d, J_CF = 5-10 Hz)
C-8a 140 - 150

-COOH 165 - 175

d = doublet due to coupling with fluorine

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the

aromatic quinoline core.

Wavenumber (cm~?)

Assignment

Intensity

O-H stretch (carboxylic acid

3300 - 2500 ) Broad, Strong
dimer)

1720 - 1680 C=0 stretch (carboxylic acid) Strong
C=C and C=N stretch )

1620 - 1580 o Medium-Strong
(aromatic rings)

1320 - 1210 C-O stretch (carboxylic acid) Medium

1200 - 1000 C-F stretch Strong

950 - 910 O-H bend (out-of-plane) Broad, Medium
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Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), is expected to show
the molecular ion peak and characteristic fragmentation patterns.

m/z Assignment
192.04 [M+H]*

174.03 [M+H - H20]*
146.03 [M+H - CO2]*

UV-Vis Spectroscopy

The UV-Vis spectrum, recorded in a suitable solvent like methanol or ethanol, is expected to
exhibit absorption maxima characteristic of the quinoline chromophore.

Molar Absorptivity (g,
A_max (nm) I 2 Solvent
‘mol~*cm~

~280 Not available Methanol

~330 Not available Methanol

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the *H and 13C chemical environments in the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 7-Fluoroquinoline-3-carboxylic acid in
approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI5) in a standard 5 mm
NMR tube.
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
o Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
250 ppm.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):
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o Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr)
powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and record the sample spectrum.

o The spectrum is typically recorded from 4000 to 400 cm™1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
often coupled with a liquid chromatograph (LC-MS).

o Data Acquisition:
o Infuse the sample solution directly into the ESI source or inject it into the LC system.
o Acquire the mass spectrum in positive ion mode.

o Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas (nitrogen) pressure of 30-
40 psi, drying gas flow of 8-10 L/min at 300-350 °C.

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the
parent ion ([M+H]*) and subjecting it to collision-induced dissociation (CID).
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UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.
Methodology:

o Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent
(e.g., methanol or ethanol) of known concentration. Prepare a series of dilutions to find a
concentration that gives an absorbance reading between 0.1 and 1.0.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.

» Data Acquisition:

[¢]

Use a matched pair of quartz cuvettes (typically 1 cm path length).

o

Fill one cuvette with the pure solvent to serve as the blank.

[e]

Fill the other cuvette with the sample solution.

o

Scan the absorbance from approximately 200 to 400 nm.

[¢]

Identify the wavelengths of maximum absorbance (A_max).

Workflow and Structural Analysis Diagrams

The following diagrams illustrate the general workflow for spectroscopic characterization and
the chemical structure of 7-Fluoroquinoline-3-carboxylic acid.
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General workflow for spectroscopic characterization.
Structure of 7-Fluoroquinoline-3-carboxylic acid.

 To cite this document: BenchChem. [Spectroscopic Characterization of 7-Fluoroquinoline-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285065#spectroscopic-characterization-of-7-
fluoroquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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